
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate is an organic compound characterized by the presence of a nitrophenyl group, an ethyl chain, and a cyclohexylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl cyclohexylcarbamate typically involves the reaction of 1-(2-nitrophenyl)ethanol with cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The process involves the following steps:
- Dissolution of 1-(2-nitrophenyl)ethanol in an appropriate solvent such as dichloromethane.
- Addition of cyclohexyl isocyanate to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a photoactivatable probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Nitrophenyl)ethyl cyclohexylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo photolysis, releasing reactive intermediates that can interact with biological molecules. This property makes it useful as a photoactivatable probe in biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Anthraquinon-2-yl)ethyl N-Cyclohexylcarbamate: Similar in structure but contains an anthraquinonyl group instead of a nitrophenyl group.
Nitrendipine: Contains a nitrophenyl group but differs in the rest of its structure.
Uniqueness
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate is unique due to its combination of a nitrophenyl group and a cyclohexylcarbamate moiety, which imparts specific chemical and photochemical properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
133795-10-5 |
|---|---|
Molekularformel |
C15H20N2O4 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H20N2O4/c1-11(13-9-5-6-10-14(13)17(19)20)21-15(18)16-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,16,18) |
InChI-Schlüssel |
WWQZUDUDGMRSTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



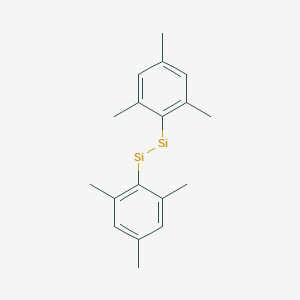
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
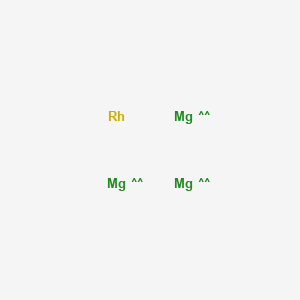
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
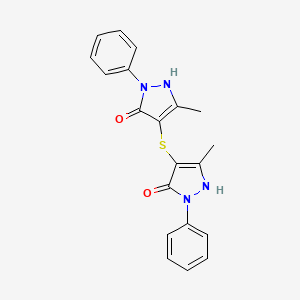
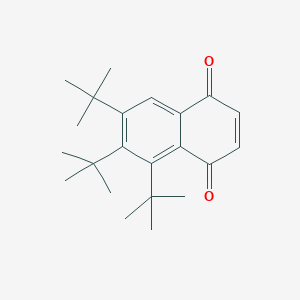
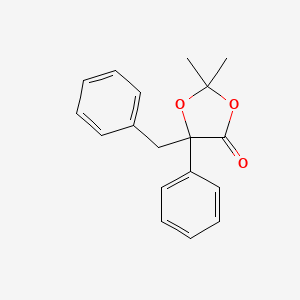
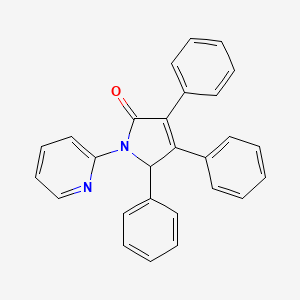

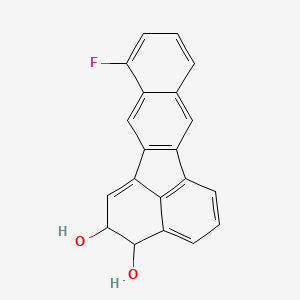
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
